Methoxy rutaretin
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Overview
Description
Methoxy rutaretin is a derivative of the coumarin family, which are oxygen-containing molecules with a specific benzopyrone nucleus. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of methoxy rutaretin involves several steps, starting from the extraction of its precursor compounds from natural sources such as the herb Ruta graveolens L . The synthetic route typically includes the methylation of rutaretin to form this compound. This process involves the use of methanol and other reagents under controlled conditions to achieve the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.
Chemical Reactions Analysis
Methoxy rutaretin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Methoxy rutaretin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of coumarins . In biology and medicine, this compound is investigated for its potential therapeutic effects, including its antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used in the development of fluorescent probes for biochemical studies due to its unique photophysical properties . In industry, this compound is utilized in the production of various pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of methoxy rutaretin involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biological processes . For example, this compound can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it can interact with cellular pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Methoxy rutaretin can be compared with other similar compounds in the coumarin family, such as umbelliferone, scopoletin, and psoralen . These compounds share a similar benzopyrone nucleus but differ in their substituent groups, which confer unique properties and biological activities. This compound stands out due to its methoxy group, which enhances its solubility and bioavailability compared to other coumarins . This unique feature makes this compound a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and biological activities make it a valuable subject of study in chemistry, biology, medicine, and beyond
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H16O5/c1-15(2,17)10-7-9-6-8-4-5-11(16)20-12(8)14(18-3)13(9)19-10/h4-6,10,17H,7H2,1-3H3/t10-/m0/s1 |
InChI Key |
KMOMCIKYMUNSPU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O |
Origin of Product |
United States |
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